6-(ピペラジン-1-イル)ピリジン-2-アミン

概要

説明

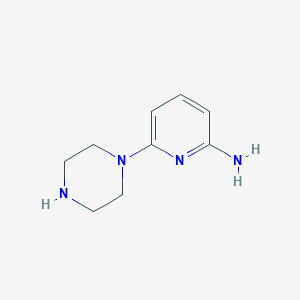

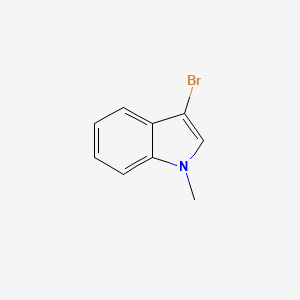

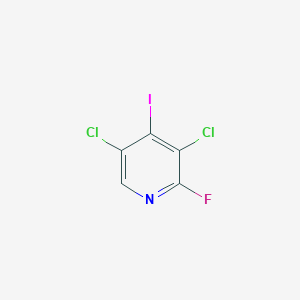

6-(Piperazin-1-yl)pyridin-2-amine (PPA) is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. PPA is a heterocyclic compound that contains a pyridine ring and a piperazine ring. The compound has been shown to have promising pharmacological properties, which make it a potential candidate for the development of new drugs.

作用機序

The mechanism of action of 6-(Piperazin-1-yl)pyridin-2-amine is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes or receptors involved in disease progression. 6-(Piperazin-1-yl)pyridin-2-amine has been shown to inhibit the activity of various enzymes, including tyrosine kinases and phosphodiesterases. The compound has also been found to interact with various receptors, including serotonin and dopamine receptors.

Biochemical and Physiological Effects:

6-(Piperazin-1-yl)pyridin-2-amine has been found to have various biochemical and physiological effects. The compound has been shown to increase the levels of intracellular cAMP, which is involved in various cellular processes, including cell proliferation and differentiation. 6-(Piperazin-1-yl)pyridin-2-amine has also been found to increase the levels of intracellular calcium, which is involved in various physiological processes, including muscle contraction and neurotransmitter release.

実験室実験の利点と制限

6-(Piperazin-1-yl)pyridin-2-amine has several advantages and limitations for use in lab experiments. One advantage is that the compound is relatively easy to synthesize and purify. 6-(Piperazin-1-yl)pyridin-2-amine is also stable under normal laboratory conditions, which makes it suitable for use in various experiments. However, one limitation is that the compound has limited solubility in water, which can make it difficult to use in certain experiments.

将来の方向性

There are several future directions for research on 6-(Piperazin-1-yl)pyridin-2-amine. One direction is to investigate the compound's activity against other diseases, including viral infections and autoimmune disorders. Another direction is to study the compound's mechanism of action in more detail to identify potential targets for drug development. Additionally, research could focus on developing new synthetic routes to produce 6-(Piperazin-1-yl)pyridin-2-amine more efficiently and in higher yields.

科学的研究の応用

ここでは、いくつかのユニークな用途に焦点を当て、「6-(ピペラジン-1-イル)ピリジン-2-アミン」の科学研究アプリケーションに関する包括的な分析を紹介します。

CCR3受容体拮抗薬

佐藤らによって構造改変が加えられた、強力なC–Cケモカイン受容体3型(CCR3)受容体拮抗薬の新規クラスが設計・合成されました。 このアプリケーションは、CCR3がアレルギー反応に関与し、治療薬の標的となるため、免疫学と炎症の分野において重要です .

抗結核剤

新規置換N-(6-(4-(ピラジン-2-カルボニル)ピペラジン/ホモピペラジン-1-イル)ピリジン-3-イル)ベンザミド誘導体のシリーズが設計、合成され、結核菌に対する抗結核活性を評価しました。 この研究は、結核に対する新しい治療法を開発するために重要です .

抗炎症および鎮痛作用

インドール誘導体は、新しい疼痛管理薬と抗炎症薬の開発に重要な、抗炎症および鎮痛作用を示してきました .

ALKおよびROS1デュアルインヒビター

臨床的にクリゾチニブ耐性のアナプラズマティックリンパ腫キナーゼ(ALK)およびc-ros癌遺伝子1キナーゼ(ROS1)のデュアルインヒビターとして、一連の2-アミノ-4-(1-ピペリジン)ピリジン誘導体が設計されました。 このアプリケーションは、特に癌細胞における特定の変異を標的とするため、癌研究において極めて重要です .

特性

IUPAC Name |

6-piperazin-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIRRALERIJINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571047 | |

| Record name | 6-(Piperazin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

529516-33-4 | |

| Record name | 6-(Piperazin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,3]Dioxolo[4,5-g]isoquinoline](/img/structure/B1611278.png)

![3-(5-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611292.png)